2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a dimethoxymethyl group and a methyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an orthoester or a similar reagent. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality. The choice of solvents, catalysts, and purification techniques is optimized to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The dimethoxymethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethoxymethyl)-3-methyl-1,3,4-oxadiazole
- 2-(Dimethoxymethyl)-4-methyl-1,3,4-oxadiazole
- 2-(Dimethoxymethyl)-5-ethyl-1,3,4-oxadiazole
Uniqueness
2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-4-7-8-5(11-4)6(9-2)10-3/h6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNADYCMARQBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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